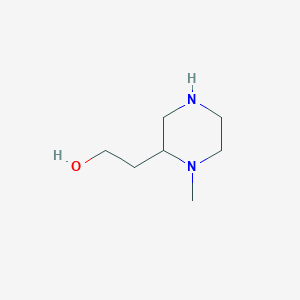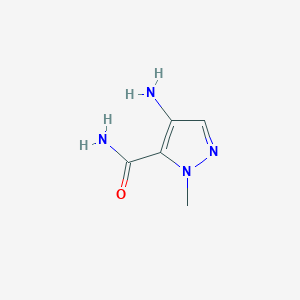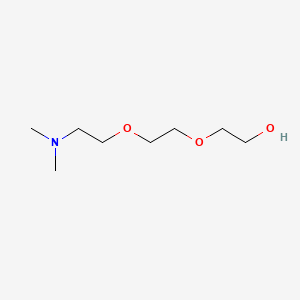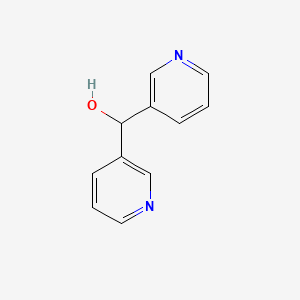
二(吡啶-3-基)甲醇
概述
描述
Di(pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . This compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of Di(pyridin-3-yl)methanol and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of Di(pyridin-3-yl)methanol can be represented by the InChI code1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H . This indicates that the compound consists of a methanol group attached to two pyridin-3-yl groups . Chemical Reactions Analysis
Di(pyridin-3-yl)methanol and its derivatives have been involved in various chemical reactions. For example, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .科学研究应用
Application
“Di(pyridin-3-yl)methanol” is used as a reagent in organic synthesis .
Field: Copper Catalysis
Application
“Di(pyridin-3-yl)methanol” is involved in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes .
Method of Application
This process involves a direct Csp3-H oxidation approach with water under mild conditions. Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Results
The reaction was performed in the presence of deuterium oxide or 18O-labeled water instead of water. Both intermediate IV (IV-1 or IV-2) and 18O-labeled products were confirmed via LCMS, further proving that water participated in the reaction and acted as an oxygen donor in the reaction .
Field: Pharmaceutical Research
Application
“Di(pyridin-3-yl)methanol” derivatives have been studied for their potential as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .
Method of Application
The specific methods of application can vary depending on the specific derivative and the experimental setup .
Field: Chemosensor Development
Application
Compounds similar to “Di(pyridin-3-yl)methanol” have been used in the development of chemosensors for various metal ions .
Method of Application
The specific methods of application can vary depending on the specific sensor and the experimental setup .
安全和危害
The safety information for Di(pyridin-3-yl)methanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions for Di(pyridin-3-yl)methanol could involve further exploration of its potential applications in various fields. For instance, the compound’s ability to undergo oxyfunctionalization makes it a promising candidate for the preparation of various pyridin-5-ols and pyridin-N-oxides . Additionally, the development of new synthetic methodologies for N,N-bidentate ligands like Di(pyridin-3-yl)methanol could open up new possibilities in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .
属性
IUPAC Name |
dipyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJTQNGTXDZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461893 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-3-yl)methanol | |
CAS RN |
89667-15-2 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

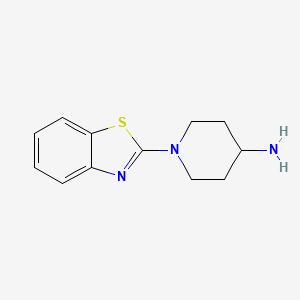
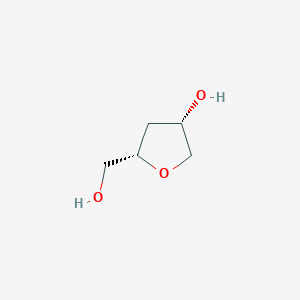
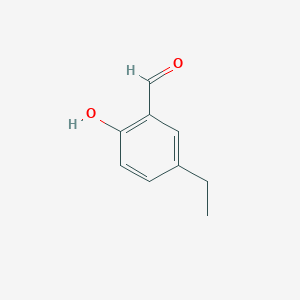
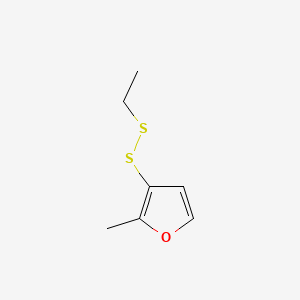
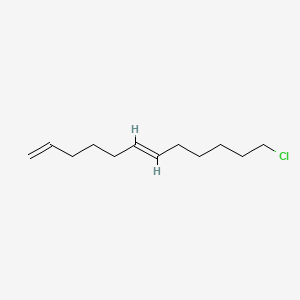
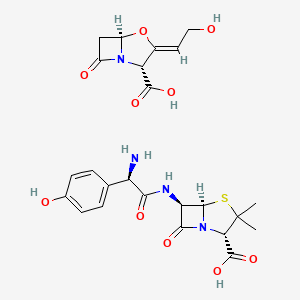
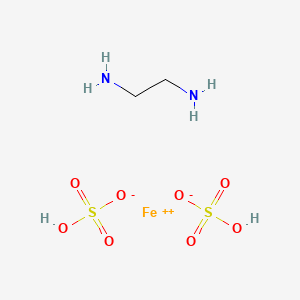
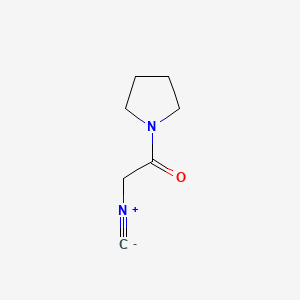
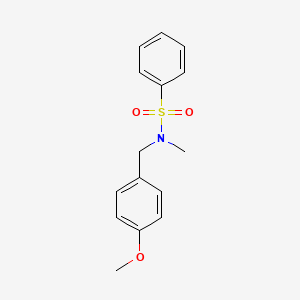
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
